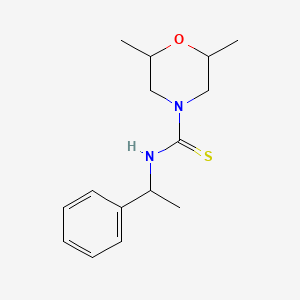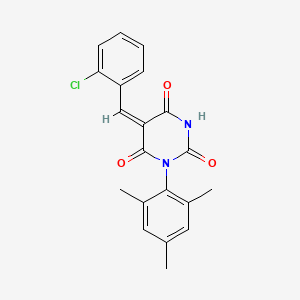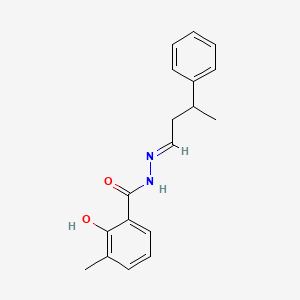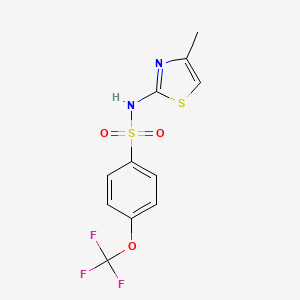![molecular formula C18H19N5O3 B4631329 1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)
1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
This compound belongs to the family of pyrazole derivatives, molecules that are characterized by their pyrazole core, a five-membered ring containing two nitrogen atoms. These derivatives are of interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in drug design and development.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions involving the formation of the pyrazole ring. For example, related compounds have been synthesized through reactions involving amino substitution and carbonylation processes, showcasing the importance of precise functional group manipulations in achieving the desired molecular architecture (Portilla et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by their planarity and the presence of hydrogen bonding, which can significantly influence their physical and chemical properties. Hydrogen bonding, in particular, plays a crucial role in dictating the compound's crystalline structure and solubility (Portilla et al., 2007).
Scientific Research Applications
Hydrogen-Bonded Structural Analysis
Molecules similar to 1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid exhibit charge-separated structures and form hydrogen-bonded chains and sheets in their crystalline forms. This property is crucial for understanding the molecular interactions and designing materials with specific properties. (Portilla et al., 2007)
Heterocyclic Dye Applications
The compound's structural framework is utilized in the synthesis of heterocyclic dyes, showing that the λmax of carboxylic pyrazolone-based heterocyclic dyes depends on the substituent effects and the type of heterocyclic rings. This application is significant in materials science for developing novel dyes with specific light absorption properties. (Tao et al., 2019)
Quantum-Chemical Calculations and Compound Synthesis
Research on derivatives of pyrazole-carboxylic acids, including the synthesis and structural determination through quantum-chemical calculations, highlights the potential for creating new compounds with tailored physical and chemical properties. This exploration is foundational in the development of pharmaceuticals and agrochemicals. (Yıldırım et al., 2005)
Catalysis and Chemical Synthesis
The compound's framework facilitates understanding the catalytic roles in chemical reactions, such as N-heterocyclic carbene-catalyzed formation of homoenolates. This insight is crucial for synthetic chemistry, particularly in the efficient synthesis of complex molecules. (Chan & Scheidt, 2008)
Coordination Chemistry and Material Science
The structural motifs of similar compounds are essential in coordination chemistry, where they are used to synthesize mononuclear coordination complexes. This application is pivotal in material science for creating new materials with specific magnetic, optical, or structural properties. (Radi et al., 2015)
properties
IUPAC Name |
1-methyl-5-[[5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-yl]carbamoyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-11-6-4-5-7-13(11)10-23-12(2)8-15(21-23)20-17(24)16-14(18(25)26)9-19-22(16)3/h4-9H,10H2,1-3H3,(H,25,26)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRGBBFSVJWJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)NC(=O)C3=C(C=NN3C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-{[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]carbamoyl}-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)
![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4631273.png)
![5-methyl-N-[3-(4-morpholinyl)propyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4631284.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)
![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4631307.png)
![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)
![N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4631311.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)
![2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4631332.png)

